4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H15Cl2N3O2S It is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Sulfonamide Formation: The 4-chloro-3-ethyl-1-methylpyrazole is then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness
4-chloro-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is unique due to its specific chemical structure, which includes both a pyrazole ring and a benzenesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15Cl2N3O2S |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-chloro-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-3-18-13(12(15)8-16-18)9-17(2)21(19,20)11-6-4-10(14)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
HAJTZGNIURSTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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